molecular formula C14H15NO B11889651 (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline

Cat. No.: B11889651
M. Wt: 213.27 g/mol
InChI Key: CCAASCAAAMAWCT-ZZXKWVIFSA-N
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Description

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is a quinoline derivative with a unique structure that includes an ethoxy group at the 8th position and a prop-1-en-1-yl group at the 7th position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base. The Conrad–Limpach synthesis and the Doebner–Miller reaction are also used for the preparation of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as the use of microwave-assisted reactions and solvent-free conditions, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce halogens or other functional groups onto the quinoline ring .

Scientific Research Applications

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline structure.

    Chimanine: A quinoline alkaloid with antiprotozoal activity.

    Cryptolepine: Another quinoline alkaloid with antimicrobial properties.

Uniqueness

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is a synthetic compound derived from the quinoline family, noted for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antiparasitic, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an ethoxy group at the 8-position and a prop-1-en-1-yl group at the 7-position. These functional groups contribute to its chemical reactivity and potential biological effects. The ethoxy group can participate in nucleophilic substitution reactions, while the prop-1-en-1-yl moiety may engage in electrophilic addition reactions, making it a candidate for various therapeutic applications.

Antimicrobial and Antiparasitic Properties

Quinoline derivatives have been widely studied for their antimicrobial and antiparasitic activities. This compound shows promise as a lead compound for developing new drugs in these areas. Its structural uniqueness may confer distinct properties compared to other quinoline derivatives, potentially enhancing its efficacy against pathogens.

Compound Class Structural Features Notable Activities
2-AlkenylquinolinesAlkenyl groupsAntiparasitic activity
8-HydroxyquinolinesHydroxyl groupAntiviral properties
5-ChloroquinolinesChlorine substitutionAntimicrobial effects
This compound Ethoxy and propene groupsPotential for unique therapeutic applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structural motifs have exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves induction of apoptosis and cell cycle arrest at specific phases.

In a comparative study of quinoline-chalcone derivatives, certain compounds demonstrated IC50 values indicating strong inhibitory potency against cancer cell lines such as MGC-803, HCT-116, and MCF-7. The structure–activity relationship (SAR) analysis revealed that modifications in the quinoline scaffold significantly impacted their anticancer efficacy .

Study on Quinoline-Based Proteasome Inhibitors

A study focused on optimizing quinoline-based proteasome inhibitors reported that compounds structurally related to this compound exhibited selective activity against parasites while maintaining low toxicity profiles in rodent models. These findings suggest that similar structural modifications could enhance the therapeutic index of this compound in future drug development .

Antiproliferative Mechanisms

A detailed investigation into the antiproliferative mechanisms of quinoline derivatives indicated that they could induce apoptosis through mitochondrial dysfunction and modulation of key signaling pathways. For example, compounds were shown to increase the Bax/Bcl-xL ratio and activate caspases involved in the apoptotic pathway, leading to significant cell death in treated cancer cells .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

8-ethoxy-7-[(E)-prop-1-enyl]quinoline

InChI

InChI=1S/C14H15NO/c1-3-6-12-9-8-11-7-5-10-15-13(11)14(12)16-4-2/h3,5-10H,4H2,1-2H3/b6-3+

InChI Key

CCAASCAAAMAWCT-ZZXKWVIFSA-N

Isomeric SMILES

CCOC1=C(C=CC2=C1N=CC=C2)/C=C/C

Canonical SMILES

CCOC1=C(C=CC2=C1N=CC=C2)C=CC

Origin of Product

United States

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